4-(methanesulfonylmethyl)-N-propylbenzamide
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Overview
Description
4-(methanesulfonylmethyl)-N-propylbenzamide is an organic compound that features a benzamide core substituted with a methanesulfonylmethyl group at the 4-position and a propyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonylmethyl)-N-propylbenzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acylation: Aniline undergoes acylation with propionyl chloride to form N-propylaniline.
Sulfonylation: N-propylaniline is then sulfonylated with methanesulfonyl chloride to introduce the methanesulfonylmethyl group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(methanesulfonylmethyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-(methanesulfonylmethyl)-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(methanesulfonylmethyl)-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(methanesulfonylmethyl)-N-butylbenzamide
- 4-(methanesulfonylmethyl)-N-ethylbenzamide
- 4-(methanesulfonylmethyl)-N-methylbenzamide
Uniqueness
4-(methanesulfonylmethyl)-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methanesulfonylmethyl group provides a site for further functionalization, while the propyl group influences its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-8-13-12(14)11-6-4-10(5-7-11)9-17(2,15)16/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPARYRCQAOSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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